molecular formula C5H8ClFN2 B6264032 4-fluoropyrrolidine-2-carbonitrile hydrochloride CAS No. 2228463-35-0

4-fluoropyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B6264032
CAS No.: 2228463-35-0
M. Wt: 150.6
InChI Key:
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Description

4-fluoropyrrolidine-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H8ClFN2 It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 4-fluoropyrrolidine-2-carbonitrile hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting fluoropyrrolidine is then reacted with cyanogen bromide to introduce the nitrile group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

4-fluoropyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form lactams or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include substituted pyrrolidines, amines, and lactams .

Scientific Research Applications

4-fluoropyrrolidine-2-carbonitrile hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoropyrrolidine-2-carbonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

4-fluoropyrrolidine-2-carbonitrile hydrochloride can be compared with other fluorinated pyrrolidine derivatives, such as:

    4-chloropyrrolidine-2-carbonitrile hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    4-bromopyrrolidine-2-carbonitrile hydrochloride: Contains a bromine atom instead of fluorine.

    4-methylpyrrolidine-2-carbonitrile hydrochloride: Contains a methyl group instead of a halogen.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties.

Properties

CAS No.

2228463-35-0

Molecular Formula

C5H8ClFN2

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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